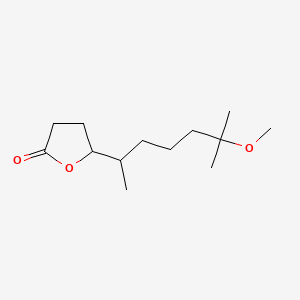![molecular formula C15H14O2 B13766720 [1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic acid group attached to one of the benzene rings and an ethyl group attached to the other. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form biphenyl derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or carboxylic acid group can be replaced by other functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry:
- Used in the production of polymers and resins.
- Acts as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Biphenyl: Lacks the carboxylic acid and ethyl groups, making it less reactive.
[1,1-Biphenyl]-2-carboxylic acid: Lacks the ethyl group, which affects its solubility and reactivity.
[1,1-Biphenyl]-4-carboxylic acid: Has the carboxylic acid group in a different position, leading to different chemical properties.
Uniqueness:
- The presence of both the carboxylic acid and ethyl groups in [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- makes it more versatile in chemical reactions.
- Its unique structure allows for specific interactions with molecular targets, making it valuable in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-ethyl-6-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O2/c1-2-11-9-6-10-13(14(11)15(16)17)12-7-4-3-5-8-12/h3-10H,2H2,1H3,(H,16,17) |
Clé InChI |
BPWOBJGGXZJIKR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
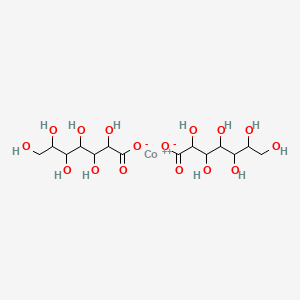
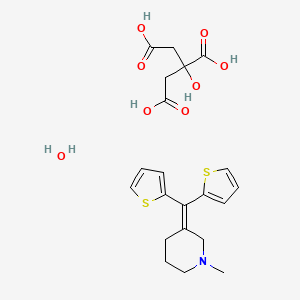
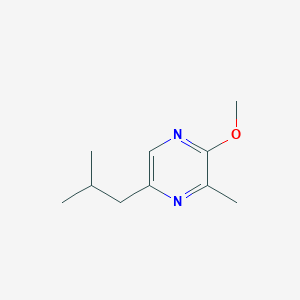

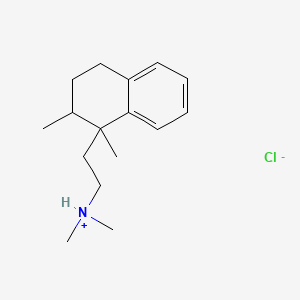
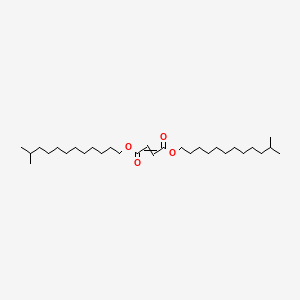
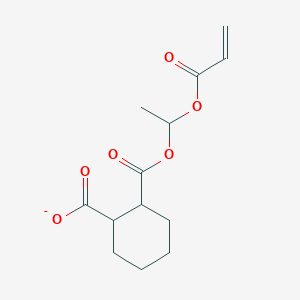
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
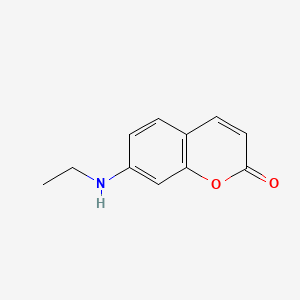

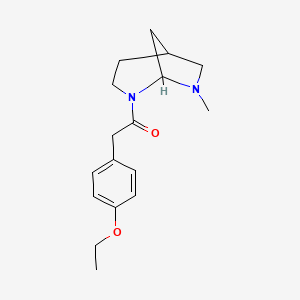
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
